Cas no 741716-23-4 (3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide)

3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 1-Azulenesulfonamide, 3,8-dimethyl-5-(1-methylethyl)-
- 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide
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- MDL: MFCD21602723
- インチ: 1S/C15H19NO2S/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18/h5-9H,1-4H3,(H2,16,17,18)
- InChIKey: JBKXNXHWYBXRPJ-UHFFFAOYSA-N
- ほほえんだ: C1(S(N)(=O)=O)=C2C(=CC(C(C)C)=CC=C2C)C(C)=C1
3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01105262-1g |
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide |
741716-23-4 | 95% | 1g |
¥4305.0 | 2024-04-18 | |
Enamine | EN300-98769-0.5g |
3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide |
741716-23-4 | 95.0% | 0.5g |
$836.0 | 2025-02-21 | |
Enamine | EN300-98769-1.0g |
3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide |
741716-23-4 | 95.0% | 1.0g |
$871.0 | 2025-02-21 | |
Enamine | EN300-98769-5.0g |
3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide |
741716-23-4 | 95.0% | 5.0g |
$2525.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421282-250mg |
5-Isopropyl-3,8-dimethylazulene-1-sulfonamide |
741716-23-4 | 95% | 250mg |
¥20179.00 | 2024-07-28 | |
Enamine | EN300-98769-10g |
3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide |
741716-23-4 | 10g |
$3746.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421282-1g |
5-Isopropyl-3,8-dimethylazulene-1-sulfonamide |
741716-23-4 | 95% | 1g |
¥21943.00 | 2024-07-28 | |
Enamine | EN300-98769-10.0g |
3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide |
741716-23-4 | 95.0% | 10.0g |
$3746.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421282-100mg |
5-Isopropyl-3,8-dimethylazulene-1-sulfonamide |
741716-23-4 | 95% | 100mg |
¥19322.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421282-500mg |
5-Isopropyl-3,8-dimethylazulene-1-sulfonamide |
741716-23-4 | 95% | 500mg |
¥22572.00 | 2024-07-28 |
3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide 関連文献
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamideに関する追加情報
Professional Introduction to 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide (CAS No. 741716-23-4)
3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide (CAS No. 741716-23-4) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science due to its unique structural and functional properties. This azulen derivative, characterized by its sulfonamide substituent and alkylation pattern, exhibits promising characteristics that make it a valuable candidate for various applications, particularly in the development of bioactive molecules and advanced materials.
The molecular structure of 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide consists of an azulene core modified with methyl groups at the 3 and 8 positions and a propyl group at the 5 position, further functionalized with a sulfonamide moiety at the 1 position. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it an intriguing subject for both computational and experimental studies.
In recent years, azulene derivatives have been extensively studied for their potential in pharmaceutical applications due to their ability to interact with biological targets in a highly selective manner. The sulfonamide group, a well-known pharmacophore, enhances the water solubility and bioavailability of molecules while also contributing to their binding affinity. The presence of alkyl substituents in 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide further modulates its physicochemical properties, influencing factors such as lipophilicity and metabolic stability.
One of the most compelling aspects of this compound is its versatility in chemical modifications. The azulene scaffold provides a rich platform for further derivatization, allowing researchers to tailor its properties for specific applications. For instance, the sulfonamide functionality can be readily converted into other pharmacologically relevant groups, such as carboxylic acids or amides, expanding the compound's utility in drug discovery.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide. Molecular modeling studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases and cancer. These findings are supported by preliminary experimental data demonstrating promising interactions with target proteins in vitro.
The synthesis of 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide presents both challenges and opportunities for synthetic chemists. The construction of the azulene core requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of multiple substituents necessitates careful planning to avoid unwanted side reactions. However, recent methodological improvements have streamlined these processes, making it more feasible to produce this compound on a larger scale.
In the realm of materials science, azulene derivatives have shown potential as building blocks for advanced functional materials. The unique electronic properties of azulene can be exploited to develop organic semiconductors and light-emitting diodes (OLEDs). The sulfonamide group further enhances these properties by improving solubility and processability. As such, 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide may find applications in next-generation electronic devices.
The environmental impact of synthesizing and using 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide is also a critical consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that the production of this compound aligns with broader environmental goals.
Future research directions for 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide include exploring its potential in drug development through structure-based drug design and high-throughput screening assays. Additionally, investigating its behavior in living systems will provide insights into its pharmacokinetic properties and potential therapeutic effects. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible applications.
The integration of 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide into interdisciplinary research highlights its significance as a multifunctional compound. Its unique combination of structural features makes it an attractive candidate for addressing challenges in both medicine and materials science. As our understanding of its properties continues to grow, so too will its potential applications across various scientific domains.
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